Future research on [, , ]Triazolo[4,3-a]pyrazine-3-carboxylic acid and its derivatives should focus on:
By further exploring the chemistry and biology of [, , ]Triazolo[4,3-a]pyrazine-3-carboxylic acid and its derivatives, researchers can unlock their full therapeutic potential and contribute to the development of novel solutions for various scientific challenges.
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is a heterocyclic compound characterized by a fused triazole and pyrazine structure, with a carboxylic acid functional group at the 3-position. This compound has garnered attention due to its potential biological activities, particularly as a dual inhibitor of c-Met and VEGFR-2 kinases, which are significant in cancer therapy.
This compound falls under the category of triazolo-pyrazine derivatives, which are known for their diverse biological activities. It is classified as a kinase inhibitor, with specific applications in oncology due to its mechanism of action against cancer cell proliferation.
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid typically involves several key steps:
The reaction conditions typically involve:
The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid can be represented by its InChI string:
Key structural features include:
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid participates in various chemical reactions:
Reagents commonly used include:
The reaction outcomes depend on the specific reagents used; for example, reactions with hydrazines can yield amidrazone derivatives that may cyclize into more complex triazole structures.
The primary mechanism of action involves the inhibition of key kinases:
Inhibition of these targets disrupts several biochemical pathways critical for cancer cell survival and proliferation. The compound's dual inhibitory action makes it a promising candidate for therapeutic applications in oncology.
Key physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopy techniques such as nuclear magnetic resonance (NMR) to confirm structural integrity post-synthesis .
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid has significant applications in:
Research continues to explore its potential as part of combination therapies aimed at enhancing efficacy against various cancer types while minimizing side effects associated with traditional chemotherapeutics .
[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid is a fused heterobicyclic compound featuring a pyrazine ring (six-membered diazine) condensed with a 1,2,4-triazole ring (five-membered triazole). Its systematic name follows IUPAC fusion nomenclature rules: the suffix "[4,3-a]" indicates the pyrazine atoms involved in ring fusion (bond between positions 4a and 8a) and the orientation relative to the triazole ring. The parent scaffold is numbered with the triazole nitrogen (N1) adjacent to the fusion bond, followed by the triazole N2 and N4 atoms, and the pyrazine atoms N5, C6, C7, and N8. The carboxylic acid substituent resides at position 3 on the triazole ring [1] [7]. This structure exhibits aromatic character due to delocalized 10π electrons (6π from pyrazine + 4π from triazole) across the bicyclic system. Key molecular identifiers are summarized below:
Table 1: Molecular Identifiers of [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic Acid
Property | Value |
---|---|
CAS Registry Number | 52988004 (parent) [1], 1245644-97-6 (acid) [9] |
Molecular Formula | C₆H₄N₄O₂ |
Molecular Weight | 164.12 g/mol |
SMILES | O=C(O)C₁=NN=C₂C=NC=CN₂₁ |
IUPAC Name | [1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid |
The chemistry of 1,2,4-triazoles emerged in the late 19th century, but significant progress in fused triazolo-heterocycles accelerated in the mid-20th century with advances in cyclocondensation strategies. Unsubstituted 1,2,4-triazole was first synthesized in 1885 via the Einhorn-Brunner reaction involving hydrazine and formamide derivatives [6]. Pellizzari’s synthesis (1911) using amidrazones and carboxylic acids further expanded access to 1,2,4-triazoles [6]. The fusion of triazoles with electron-deficient diazines like pyrazine became feasible through methods such as:
This scaffold serves as a versatile privileged structure in drug discovery due to its:
Table 2: Pharmacologically Significant Derivatives of Triazolopyrazine-3-carboxylic Acid
Derivative | CAS Number | Application | Reference |
---|---|---|---|
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine | 33590-17-9 | Intermediate for kinase inhibitors & agrochemicals | [3] |
6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | 2102409-21-0 | Building block for bioactive molecules | [4] |
Triazolopyrazine-carboxamide scaffolds | - | Positive allosteric modulators of mGluR2 receptors | [8] |
Triazolopyrazines are integral to antifungal agents (e.g., structural analogs of fluconazole), kinase inhibitors targeting cancer pathways, and CNS-active compounds due to their ability to penetrate the blood-brain barrier [5] [8]. Their π-deficient nature also facilitates electron transport in materials science. Physical properties like high density (predicted 1.79 g/cm³) and melting point (>250°C) reflect stable crystalline packing [9].
Table 3: Physicochemical Properties and Commercial Availability
Parameter | Value | Source |
---|---|---|
Density | 1.79 g/cm³ (predicted) | ChemicalBook [9] |
Predicted pKa | -2.27 (acidic) | ChemicalBook [9] |
Storage Temperature | 2-8°C | PubChem [7] |
Suppliers (2025) | TRC, Amadis, Matrix Scientific | ChemicalBook [9] |
Price Range (250 mg) | $722 – $1,024 | ChemicalBook [9] |
This compound exemplifies the strategic role of fused triazoles in advancing molecular design across therapeutic and industrial domains.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: